molecular formula C36H34K2N6O10S2 B12364338 dipotassium;[13-[5-(3-azidopropylcarbamoyl)-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate

dipotassium;[13-[5-(3-azidopropylcarbamoyl)-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate

Cat. No.: B12364338
M. Wt: 853.0 g/mol
InChI Key: SMJACSSSBQURHX-UHFFFAOYSA-L
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Description

The compound dipotassium;[13-[5-(3-azidopropylcarbamoyl)-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate is a complex organic molecule with a unique structure. This compound features multiple functional groups, including azido, carboxyl, sulfonate, and carbamoyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipotassium;[13-[5-(3-azidopropylcarbamoyl)-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate involves multiple steps, starting with the preparation of the core pentacyclic structure. This is followed by the introduction of various functional groups through a series of reactions, including azidation, carbamoylation, and sulfonation. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, with considerations for waste management and environmental impact. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters could be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Dipotassium;[13-[5-(3-azidopropylcarbamoyl)-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The azido group can be reduced to an amine, which can further react with other functional groups.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azido group may yield nitro derivatives, while reduction may produce amines. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

Dipotassium;[13-[5-(3-azidopropylcarbamoyl)-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or therapeutic agent due to its unique functional groups.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its versatile reactivity.

Mechanism of Action

The mechanism of action of dipotassium;[13-[5-(3-azidopropylcarbamoyl)-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. The sulfonate group can enhance the compound’s solubility and facilitate its interaction with biological molecules. The overall effect of the compound depends on the specific functional groups and their interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dipotassium;[13-[5-(3-azidopropylcarbamoyl)-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[128003,1205,10016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate is unique due to its combination of multiple functional groups and complex pentacyclic structure

Properties

Molecular Formula

C36H34K2N6O10S2

Molecular Weight

853.0 g/mol

IUPAC Name

dipotassium;[13-[5-(3-azidopropylcarbamoyl)-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate

InChI

InChI=1S/C36H36N6O10S2.2K/c1-35(2)15-20(17-53(46,47)48)23-11-26-30(13-28(23)40-35)52-31-14-29-24(21(18-54(49,50)51)16-36(3,4)41-29)12-27(31)32(26)25-10-19(6-7-22(25)34(44)45)33(43)38-8-5-9-39-42-37;;/h6-7,10-16,40H,5,8-9,17-18H2,1-4H3,(H,38,43)(H,44,45)(H,46,47,48)(H,49,50,51);;/q;2*+1/p-2

InChI Key

SMJACSSSBQURHX-UHFFFAOYSA-L

Canonical SMILES

CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=NC(C=C(C5=CC4=C3C6=C(C=CC(=C6)C(=O)NCCCN=[N+]=[N-])C(=O)O)CS(=O)(=O)[O-])(C)C)CS(=O)(=O)[O-])C.[K+].[K+]

Origin of Product

United States

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